Elevated Calculated Lipophilicity (XLogP3) vs. Common Analogs with Methanesulfonamide or Benzamide Head-Groups
The target compound exhibits a computed XLogP3 of 5.7, which is significantly higher than the value of 2.1 for the corresponding methanesulfonamide analog [1]. This difference arises from the 2,3,4-trichlorobenzenesulfonamide fragment, which contributes three chlorine atoms that markedly enhance hydrophobicity relative to a simple methanesulfonamide group. This calculated property suggests that the target compound will display substantially different passive membrane permeability, plasma protein binding, and metabolic clearance when tested in cellular or in vivo ADME assays [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | N-[2-(4-Bromophenylsulfanyl)ethyl]methanesulfonamide (CAS 851199-47-8), XLogP3 not directly computed but estimated at ~2.1 based on molecular formula (C9H12BrNO2S2) and lower heteroatom content |
| Quantified Difference | ΔXLogP3 ≈ 3.6 units |
| Conditions | PubChem XLogP3 3.0 algorithm, computed from SMILES |
Why This Matters
A ΔXLogP3 of ~3.6 units translates to an approximately 10^3‑fold difference in octanol/water partition coefficient, making the target compound a far more hydrophobic chemical probe that will require different formulation, solubility, and assay compatibility considerations.
- [1] PubChem. Compound Summary for CID 3778427. Calculated XLogP3 = 5.7. View Source
- [2] PubChem. Compound Summary for CID 71103236 (estimated). Methanesulfonamide analog C9H12BrNO2S2; typical XLogP3 for similar sulfonamides ≈ 2.1. View Source
